molecular formula C12H6Cl4 B165808 2,2',4,4'-Tetrachlorobiphenyl CAS No. 53469-21-9

2,2',4,4'-Tetrachlorobiphenyl

Cat. No. B165808
CAS RN: 53469-21-9
M. Wt: 292 g/mol
InChI Key: ALFHIHDQSYXSGP-UHFFFAOYSA-N
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Description

2,2’,4,4’-Tetrachlorobiphenyl is a polychlorinated biphenyl (PCB) congener. It is a tetrachlorobiphenyl that is biphenyl in which each of the phenyl groups is substituted at positions 2 and 4 by chlorines .


Synthesis Analysis

Polychlorinated Biphenyls (PCBs) like 2,2’,4,4’-Tetrachlorobiphenyl are synthesized through processes such as Accelerated Solvent Extraction and GC-MS/MS . The internal standard solution was prepared by adding 0.1 mL of decachlorobiphenyl to one liter of hexane .


Molecular Structure Analysis

The molecular formula of 2,2’,4,4’-Tetrachlorobiphenyl is C12H6Cl4 . It has a net charge of 0, an average mass of 291.98684, and a monoisotopic mass of 289.92236 .


Chemical Reactions Analysis

2,2’,4,4’-Tetrachlorobiphenyl is a persistent organic pollutant that is resistant to environmental degradation through photolytic, biological, or chemical processes . It has been studied for its photodecay rates and corresponding quantum yields in anionic surfactant solutions .


Physical And Chemical Properties Analysis

2,2’,4,4’-Tetrachlorobiphenyl has a melting point of 83°C, a boiling point of 374.95°C, and a density of 1.4420 . Its water solubility is 0.22mg/L at 25 ºC .

Scientific Research Applications

Application 1: Endocrine Disruption

  • Scientific Field : Endocrinology .
  • Summary of the Application : 2,2’,4,4’-Tetrachlorobiphenyl is known to be an endocrine disruptor . This means it can interfere with the normal functioning of the endocrine (hormone) system.

Application 2: Photodechlorination Study

  • Scientific Field : Environmental Chemistry .
  • Summary of the Application : 2,2’,4,4’-Tetrachlorobiphenyl has been used in studies investigating the photodechlorination of polychlorinated biphenyls (PCBs) in surfactant solutions . This research is important for developing new approaches to detoxify PCBs in efficient and environmentally friendly ways .
  • Methods of Application : In one study, 2,2’,4,4’-Tetrachlorobiphenyl was dissolved in anionic and nonionic surfactant solutions, and then subjected to UV irradiation . The photodecay rates and corresponding quantum yields were investigated .
  • Results or Outcomes : The study found that the presence of surfactant micelles in UV-induced photolysis improved the photodechlorination of PCBs and minimized side reactions such as hydroxyl substitution .

Application 3: Granulocytic HL-60 Cell Function and Expression of Cyclooxygenase-2

  • Scientific Field : Cellular Biology .
  • Summary of the Application : 2,2’,4,4’-Tetrachlorobiphenyl has been used in studies investigating its effects on granulocytic HL-60 cell function and the expression of cyclooxygenase-2 . This research is important for understanding the cellular impacts of this compound .
  • Methods of Application : In one study, the human promyelocytic leukemia cell line (HL-60) was differentiated with DMSO to a neutrophil-like phenotype. The cells were then treated with 2,2’,4,4’-Tetrachlorobiphenyl .
  • Results or Outcomes : The study found that treatment with 2,2’,4,4’-Tetrachlorobiphenyl caused an increase in f-Met-Leu-Phe-induced degranulation, as measured by release of myeloperoxidase (MPO). It also caused a time- and dose-dependent release of [3H]-arachidonic acid (3H-AA). Furthermore, COX-2 mRNA, protein, and activity were also increased after exposure to 2,2’,4,4’-Tetrachlorobiphenyl .

Application 4: HPLC Column Separation

  • Scientific Field : Analytical Chemistry .
  • Summary of the Application : 2,2’,4,4’-Tetrachlorobiphenyl can be separated on a Newcrom R1 HPLC column . This application is important for analytical purposes, such as determining the presence and concentration of this compound in a sample .
  • Methods of Application : The specific methods of application in this context would involve the use of high-performance liquid chromatography (HPLC), a technique in analytical chemistry used to separate, identify, and quantify each component in a mixture .

Safety And Hazards

2,2’,4,4’-Tetrachlorobiphenyl is classified as a specific target organ toxicity – repeated exposure, Category 2, and is hazardous to the aquatic environment . It may cause damage to organs through prolonged or repeated exposure and is very toxic to aquatic life with long-lasting effects .

Future Directions

While specific future directions for 2,2’,4,4’-Tetrachlorobiphenyl are not detailed in the search results, it is known that PCBs are a topic of ongoing research due to their persistence in the environment and potential health effects .

properties

IUPAC Name

2,4-dichloro-1-(2,4-dichlorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl4/c13-7-1-3-9(11(15)5-7)10-4-2-8(14)6-12(10)16/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QORAVNMWUNPXAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0022513
Record name 2,2',4,4'-Tetrachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0022513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2',4,4'-Tetrachlorobiphenyl

CAS RN

2437-79-8
Record name PCB 47
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2437-79-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4,2',4'-Tetrachlorobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002437798
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2',4,4'-Tetrachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0022513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2',4,4'-tetrachlorobiphenyl
Source European Chemicals Agency (ECHA)
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Record name 2,2',4,4'-TETRACHLOROBIPHENYL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
993
Citations
DR Branson, GE Blau, HC Alexander… - Transactions of the …, 1975 - Taylor & Francis
Some hydrophobic chemicals may reach plateau levels in fish only after several months of continuous exposure. Therefore, an accelerated test procedure, based on kinetics, was …
Number of citations: 256 www.tandfonline.com
G Ewald, P Larsson - Environmental Toxicology and Chemistry …, 1994 - Wiley Online Library
The partitioning of 14 C labelled 2,2,4,4 tetrachlorobiphenyl (TCB) between fish lipids and water was studied in a continuous flow system Fish lipids with high phospholipid content (>20…
Number of citations: 74 setac.onlinelibrary.wiley.com
BD Preston, EC Miller, JA Miller - Carcinogenesis, 1985 - academic.oup.com
Sensitive assays for the induction of lung adenomas in A/J mice or skin papillomas in SENCAR mice failed to show activity for either 2,2',5,5'-tetrachlorobiphenyl or 2,2',5,5'-…
Number of citations: 33 academic.oup.com
K Hunchak-Kariouk, L Schweitzer… - Environmental science & …, 1997 - ACS Publications
Until recently, the dissolved organic matter (DOM) of pore waters was an overlooked pool of organic matter important to the fate and transport of hydrophobic organic chemicals (HOCs). …
Number of citations: 35 pubs.acs.org
SA Bezdecny, RA Roth, PE Ganey - Toxicological Sciences, 2005 - academic.oup.com
Polychlorinated biphenyls (PCBs) are persistent environmental contaminants that affect a number of cellular systems, including neutrophils. It has been demonstrated that noncoplanar …
Number of citations: 10 academic.oup.com
SA Bezdecny, P Karmaus, RA Roth… - Toxicology and applied …, 2007 - Elsevier
Polychlorinated biphenyls (PCBs) are ubiquitous, persistent environmental contaminants that affect a number of cellular systems, including neutrophils. Among the effects caused by the …
Number of citations: 10 www.sciencedirect.com
DC Dill, MA Mayes, CG Mendoza… - Aquatic Toxicology …, 1982 - books.google.com
The static acute toxicities of biphenyl, 2-, 3-, and 4-monochIorobiphenyl, and 2, 2', 4, 4'-tetrachlorobiphenyl (2, 2', 4, 4'-TCB) were determined for three freshwater fish species—bluegill (…
Number of citations: 14 books.google.com
MH Li, MJ McKee - Ecotoxicology and environmental safety, 1992 - Elsevier
Recently, investigators have reported bioaccumulation of polychlorinated biphenyls (PCBs) in insects collected at hazardous waste sites. Little is known about differences in …
Number of citations: 14 www.sciencedirect.com
ZH Wang, Z Shi - Bulletin of environmental contamination and toxicology, 2007 - Springer
Materials and Methods Both 2, 2′, 4, 4′-tetrachlorobiphenyl and 2, 2′, 4, 4′, 6, 6′-hexachlorobiphenyl were purchased from AccuStandard Inc (New Haven, CT, USA) with 99% …
Number of citations: 4 link.springer.com
A Saeed, LG Hansen - Journal of toxicology and environmental …, 1997 - Taylor & Francis
Weanling female Sprague-Dawley rats were given either 2 or 5 consecutive daily doses of 30 mg/kg 2,2′,4,4′-tetrachlorobiphenyl (CB 47) or a total dose of 120 mg/kg Aroclor 1242 …
Number of citations: 46 www.tandfonline.com

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